1,2-Bis(4-fluorophenyl)-2-propylamine
Description
1,2-Bis(4-fluorophenyl)-2-propylamine is a substituted propylamine derivative featuring two 4-fluorophenyl groups at the 1- and 2-positions of the propane backbone and an amine group at the 2-position. The amine group may facilitate hydrogen bonding, a critical factor in molecular recognition processes .
Properties
Molecular Formula |
C15H15F2N |
|---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
1,2-bis(4-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C15H15F2N/c1-15(18,12-4-8-14(17)9-5-12)10-11-2-6-13(16)7-3-11/h2-9H,10,18H2,1H3 |
InChI Key |
UIFBUJSZPWESFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Di(4-chlorophenyl)-1-(4-fluorophenyl)
- Structural Features : Contains one 4-fluorophenyl and two 4-chlorophenyl groups.
- Biological Relevance : Mentioned in the context of antifungal research against Fusarium spp., suggesting that halogenated aryl groups may enhance antifungal activity .
R59949 (DGK Inhibitor)
- Structural Features: A quinazolinone derivative with bis(4-fluorophenyl)methylene and piperidinyl groups.
- Functional Role : Acts as a diacylglycerol kinase (DGK) inhibitor, highlighting the role of fluorinated aromatic systems in enzyme inhibition.
- Key Contrast : The propylamine backbone in 1,2-Bis(4-fluorophenyl)-2-propylamine lacks the complex heterocyclic scaffold of R59949, which may limit its enzyme-targeting versatility .
1,3-Bis(4-bromophenyl)-2-propanone
- Structural Features: Propanone core with 1,3-di(4-bromophenyl) substitution.
- Physicochemical Properties : Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce hydrogen-bonding capacity but increase molecular weight and polarizability.
1,2-Bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene
- Structural Features : Acenaphthene core with methoxy, hydroxy, and 4-fluorophenyl groups.
- Crystal Packing : Exhibits intramolecular O–H⋯O hydrogen bonds and centrosymmetric dimer formation via C–H⋯O/F interactions.
- Comparison : The absence of a rigid acenaphthene core and methoxy groups in 1,2-Bis(4-fluorophenyl)-2-propylamine likely results in less complex solid-state packing but greater conformational flexibility .
Comparative Data Table
Key Findings and Insights
Substituent Effects : Fluorine’s electronegativity and small size optimize electronic effects without excessive steric hindrance, making 1,2-Bis(4-fluorophenyl)-2-propylamine a candidate for CNS-targeting drugs (inferred from amine analogs).
Structural Flexibility : Unlike rigid acenaphthene derivatives, the propylamine backbone allows conformational adaptability, which may broaden its interaction with biological targets.
Limitations : Direct pharmacological data are absent in the provided evidence; comparisons rely on structural analogs with varying substitution patterns and core functionalities.
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